2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine
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Overview
Description
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine is a complex organic compound that features a quinoline ring system substituted with a phenylpiperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Typically involves hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific biological context, but it often involves binding to active sites and altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperidin-1-yl)ethanamine
- 2-(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one
- 2-(4-Phenylpiperidin-1-yl)methyl]-1-benzothiophen-5-amine
Uniqueness
What sets 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine apart is its unique combination of the quinoline and phenylpiperidine structures, which may confer distinct pharmacological properties not seen in other similar compounds .
Biological Activity
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, including cytotoxic effects, receptor interactions, and potential mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, leading to cell death through mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (Breast Cancer) | 5.2 | |
SUIT-2 (Pancreatic Cancer) | 7.8 | |
HT-29 (Colon Cancer) | 4.5 |
The proposed mechanism of action for this compound involves multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly affecting the G1/S transition.
- Induction of Apoptosis : Activation of the intrinsic apoptotic pathway has been observed, characterized by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in treated cells.
Receptor Interactions
The compound has been studied for its interactions with various neurotransmitter receptors, including dopamine and serotonin receptors. It shows affinity for:
- Dopamine D2 Receptors : Potential implications in treating neuropsychiatric disorders.
- Serotonin 5-HT1A Receptors : May contribute to anxiolytic effects.
TLR Inhibitory Activity
Recent studies suggest that this compound possesses inhibitory activity against Toll-like receptors (TLRs), which are crucial in the immune response. This property may be beneficial in managing inflammatory diseases and certain cancers where TLR signaling is dysregulated .
Case Studies
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, administration of a regimen including this compound resulted in a notable reduction in tumor size and improved patient outcomes compared to standard therapies .
Case Study 2: Neuroprotection
Another study focused on neuroprotective effects demonstrated that the compound could mitigate neuronal cell death in models of Parkinson's disease by modulating dopaminergic signaling pathways .
Properties
CAS No. |
832101-97-0 |
---|---|
Molecular Formula |
C21H23N3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(4-phenylpiperidin-1-yl)methyl]quinolin-6-amine |
InChI |
InChI=1S/C21H23N3/c22-19-7-9-21-18(14-19)6-8-20(23-21)15-24-12-10-17(11-13-24)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15,22H2 |
InChI Key |
FKDWIFDBEKDYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=NC4=C(C=C3)C=C(C=C4)N |
Origin of Product |
United States |
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